molecular formula C5H12ClNO2S B3059059 Ethyl cysteine hydrochloride CAS No. 93964-73-9

Ethyl cysteine hydrochloride

Cat. No. B3059059
CAS RN: 93964-73-9
M. Wt: 185.67 g/mol
InChI Key: JFKJWWJOCJHMGV-UHFFFAOYSA-N
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Description

Ethyl cysteine hydrochloride, also known as L-Cysteine ethyl ester hydrochloride or Cystanin, is a derivative of the amino acid cysteine . It is commonly used in the pharmaceutical, cosmetic, and food additive industries . The compound has a linear formula of HSCH2CH(NH2)COOC2H5 · HCl .


Molecular Structure Analysis

The molecular formula of Ethyl cysteine hydrochloride is C5H12ClNO2S . The InChI key is JFKJWWJOCJHMGV-WCCKRBBISA-N .


Chemical Reactions Analysis

One of the known chemical reactions involving cysteine is its spontaneous conversion by reacting with atmospheric oxygen to produce cystine . This reaction can be avoided by the treatment of chemical derivatization of the thiol group of cysteine utilizing monobromobimane .


Physical And Chemical Properties Analysis

Ethyl cysteine hydrochloride is a crystalline powder . It is soluble in water . The compound is hygroscopic, meaning it tends to absorb moisture from the air .

Scientific Research Applications

Antioxidant and Redox Regulation

Ethyl cysteine hydrochloride acts as an antioxidant due to its thiol group (–SH), which can scavenge free radicals and protect cells from oxidative damage. Researchers have explored its potential in mitigating oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular conditions .

Food Preservation and Ripening Delay

Ethyl cysteine hydrochloride has been investigated for its ability to delay fruit ripening. In a study on tomato fruit, LCH effectively delayed ripening by suppressing carotenoid and lycopene biosynthesis, chlorophyll degradation, and respiration peak. It modulates redox balance and downregulates ripening-related genes, making it a promising food preservative .

Drug Delivery Systems

As an amino acid derivative, ethyl cysteine hydrochloride can be incorporated into drug delivery systems. Its thiol group allows for conjugation with nanoparticles or liposomes, enhancing drug stability and targeted delivery. Researchers are exploring its use in cancer therapy and other treatments .

Peptide Synthesis and Protein Science

Cysteine derivatives, including ethyl cysteine hydrochloride, play a crucial role in peptide synthesis. Researchers use them as protecting groups during peptide assembly, ensuring selective reactions at specific sites. Additionally, they facilitate disulfide bond formation in protein engineering .

Neuroprotection and Neurotransmitter Modulation

Ethyl cysteine hydrochloride may have neuroprotective effects. By influencing glutathione levels and redox balance, it could mitigate oxidative stress in neurodegenerative diseases. Furthermore, it may modulate neurotransmitter release, impacting synaptic function .

Cosmetic and Dermatological Applications

The antioxidant properties of ethyl cysteine hydrochloride make it appealing for cosmetic formulations. It may protect skin cells from UV-induced damage, promote collagen synthesis, and improve skin texture. Dermatologists explore its potential in anti-aging creams and sunscreens .

Mechanism of Action

Target of Action

Ethyl cysteine hydrochloride, also known as Cystanin, is a small molecule drug It’s known that cysteine, a closely related compound, primarily targets cysteine residues in proteins . These residues are less frequent in mammalian proteins (3.3%) compared to lysine targets (7.2%) .

Mode of Action

Cysteine, a related compound, is known to exhibit antioxidant properties and participates in redox reactions . It can usually be synthesized by the human body under normal physiological conditions if a sufficient quantity of methionine is available .

Biochemical Pathways

Ethyl cysteine hydrochloride likely affects similar biochemical pathways as cysteine. Cysteine is involved in the generation of sulfide present in iron-sulfur clusters and nitrogenase by acting as a precursor . It’s also a major precursor for the synthesis of glutathione, a crucial antioxidant in the body . In addition, cysteine is involved in the transsulfuration pathway, where it’s synthesized from methionine .

Pharmacokinetics

It’s known that cysteine can usually be synthesized by the human body when there is sufficient methionine available .

Result of Action

Cysteine is known to have antioxidant properties, and it’s an important source of sulfur in human metabolism . It’s also involved in the generation of sulfide present in iron-sulfur clusters and nitrogenase by acting as a precursor .

Action Environment

It’s known that l-cysteine hydrochloride, an antioxidant, can delay the ripening of harvested tomato fruit by modulating the redox balance and suppressing the expression of ripening-related genes .

Safety and Hazards

Ethyl cysteine hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin, eyes, and clothing, avoid breathing vapors or mists, and not to ingest .

properties

IUPAC Name

ethyl 2-amino-3-sulfanylpropanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S.ClH/c1-2-8-5(7)4(6)3-9;/h4,9H,2-3,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKJWWJOCJHMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CS)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl cysteine hydrochloride

CAS RN

93964-73-9, 868-59-7
Record name Cysteine, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl DL-cysteinate hydrochloride
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Record name Ethitanin
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Record name Ethyl DL-cysteinate hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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